N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycine N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14810279
InChI: InChI=1S/C15H16BrN3O4/c16-11-1-2-12-10(7-11)3-5-19(12)6-4-13(20)17-8-14(21)18-9-15(22)23/h1-3,5,7H,4,6,8-9H2,(H,17,20)(H,18,21)(H,22,23)
SMILES:
Molecular Formula: C15H16BrN3O4
Molecular Weight: 382.21 g/mol

N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycine

CAS No.:

Cat. No.: VC14810279

Molecular Formula: C15H16BrN3O4

Molecular Weight: 382.21 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycine -

Specification

Molecular Formula C15H16BrN3O4
Molecular Weight 382.21 g/mol
IUPAC Name 2-[[2-[3-(5-bromoindol-1-yl)propanoylamino]acetyl]amino]acetic acid
Standard InChI InChI=1S/C15H16BrN3O4/c16-11-1-2-12-10(7-11)3-5-19(12)6-4-13(20)17-8-14(21)18-9-15(22)23/h1-3,5,7H,4,6,8-9H2,(H,17,20)(H,18,21)(H,22,23)
Standard InChI Key WSRUOOJIUOHRKC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN2CCC(=O)NCC(=O)NCC(=O)O)C=C1Br

Introduction

N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic organic compound that belongs to the class of peptide derivatives. It is characterized by the presence of an indole moiety, specifically a 5-bromo-1H-indole, linked to a propanoyl group, which is further attached to two glycine units. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by both the indole structure and the peptide backbone.

Synthesis Methods

The synthesis of N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycine typically involves coupling reactions between 3-(5-bromo-1H-indol-1-yl)propanoic acid and glycylglycine. Common reagents used in these reactions include N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation. The choice of solvents and catalysts can significantly impact the yield and purity of the final product.

Synthesis Steps

  • Preparation of Starting Materials: Synthesis begins with the preparation of 3-(5-bromo-1H-indol-1-yl)propanoic acid and glycylglycine.

  • Coupling Reaction: The coupling reaction is performed using DCC and HOBt in a suitable solvent.

  • Purification: The product is purified using techniques such as chromatography to achieve high purity.

Biological Activities and Potential Applications

N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycine exhibits significant biological activity, particularly in the context of medicinal chemistry. Its indole moiety is known for interacting with various biological targets, including enzymes and receptors, which can modulate cellular processes. Preliminary studies suggest potential therapeutic applications, including anticancer effects through mechanisms such as inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Potential Applications Table

Application AreaDescription
Medicinal ChemistryPotential therapeutic applications due to its interaction with biological targets.
OncologyMay exhibit anticancer effects by inhibiting tubulin polymerization.
BiochemistryUseful in studying peptide-protein interactions and biological pathways.

Comparison with Similar Compounds

N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycine shares structural similarities with other indole derivatives and peptides but is distinct due to its specific bromination at the 5-position of the indole ring and its linkage to glycylglycine. This unique structure enhances its biological activity and chemical reactivity compared to simpler compounds like 5-bromoindole or glycylglycine alone.

Similar Compounds Comparison

Compound NameStructural FeatureUnique Aspect
5-BromoindoleSimple brominated indoleLacks glycine linkage, focusing solely on indole activity.
GlycylglycineSimple dipeptideServes as a building block in peptide synthesis without indole moiety.
Indoleacetic acidPlant hormone with indole coreInvolved in plant growth regulation, lacks peptide linkage.

Future Research Directions

Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycine. Studies should focus on its interaction with specific biological targets and its effects on cellular processes. Additionally, optimizing synthesis methods for large-scale production while maintaining high purity and yield is crucial for advancing its applications in medicinal chemistry.

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